6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Overview
Description
6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a unique organic compound known for its multifaceted applications in scientific research. Characterized by its complex structure, this compound plays a pivotal role in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves a multi-step process:
Initial formation of the thienyl amino carbonyl intermediate through a cyclization reaction.
Coupling the intermediate with 3,4-dimethylphenyl substituent under controlled temperature and pH conditions to form the core structure.
The final step involves the incorporation of the cyclohexene carboxylic acid moiety via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound leverages optimized reaction conditions to maximize yield and purity. Key steps include:
High-pressure reactors to facilitate faster reaction rates.
Purification techniques such as recrystallization and chromatography to ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate, resulting in the formation of corresponding acids and ketones.
Reduction: : It can be reduced by agents like lithium aluminum hydride to yield amines and alcohols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, dichloromethane, toluene.
Major Products Formed
Oxidation: : Carboxylic acids and ketones.
Reduction: : Amines and alcohols.
Substitution: : Various substituted carboxylic acid derivatives.
Scientific Research Applications
This compound has a wide array of applications across several scientific fields:
Chemistry: : Used as a key intermediate in the synthesis of more complex molecules.
Biology: : Acts as a molecular probe for studying protein-ligand interactions.
Medicine: : Investigated for its potential as a drug precursor due to its unique structural properties.
Industry: : Used in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It interacts with specific enzymes and receptors in biological systems, altering their activity.
Pathways Involved: : Involved in metabolic pathways related to cell signaling and gene expression, impacting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
6-(aminocarbonyl)-3-cyclohexene-1-carboxylic acid
3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl
Uniqueness
Unlike its analogs, 6-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid showcases a unique combination of thienyl and cyclohexene carboxylic acid moieties, enhancing its reactivity and specificity in chemical reactions and biological interactions. This uniqueness makes it a valuable compound in both research and industrial applications.
There you go! That was quite the molecule. What other scientific mysteries shall we delve into next?
Properties
IUPAC Name |
6-[[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-11-7-8-13(9-12(11)2)16-10-28-20(17(16)18(22)24)23-19(25)14-5-3-4-6-15(14)21(26)27/h3-4,7-10,14-15H,5-6H2,1-2H3,(H2,22,24)(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVCBYNMLTFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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